Ethyl 1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylate
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Overview
Description
ETHYL 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a trifluoromethoxyphenyl group, a thiazole ring, and a piperidine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The trifluoromethoxyphenyl group is then introduced via a nucleophilic aromatic substitution reaction.
The piperidine ring is synthesized separately and then coupled with the thiazole derivative through an acylation reaction. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
ETHYL 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its bioactive properties.
Mechanism of Action
The mechanism of action of ETHYL 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the thiazole ring can participate in hydrogen bonding and π-π interactions. The piperidine ring provides additional structural stability and can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE: shares similarities with other thiazole derivatives, such as:
Uniqueness
The uniqueness of ETHYL 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE lies in its combination of a trifluoromethoxyphenyl group, a thiazole ring, and a piperidine carboxylate moiety. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C20H21F3N2O4S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 1-[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H21F3N2O4S/c1-2-28-19(27)14-7-9-25(10-8-14)17(26)11-15-12-30-18(24-15)13-3-5-16(6-4-13)29-20(21,22)23/h3-6,12,14H,2,7-11H2,1H3 |
InChI Key |
CMYCKZXTKZFSKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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